Hexamethyleneammonium Hexamethylenedithiocarbamate
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Overview
Description
Physical and Chemical Properties Analysis
This compound has a molecular weight of 198.30500 and an exact mass of 197.03088602 . It has a polar surface area (PSA) of 74.13000 and a logP value of 2.01500 . The density of the compound is 1.154g/cm3 . It has a boiling point of 242.7ºC and a flash point of 100.6ºC .Scientific Research Applications
Conformational Studies and Helix Induction
1H-Azepine derivatives have been explored for their ability to induce specific molecular conformations. For instance, 1H-azepine-4-amino-4-carboxylic acid, a related compound, has been synthesized and used in conformational studies. This derivative, identified as Azn, exhibits a significant helicogenic effect, potentially useful in the design of peptides and proteins with specific three-dimensional structures (Pellegrino et al., 2012).
Synthesis of Novel Compounds
Azepine compounds play a crucial role in the synthesis of novel chemical entities. For example, 1H-azepine and its derivatives have been used as starting materials or intermediates in the synthesis of various heterocyclic compounds. These processes often involve complex reactions and are important for creating new molecules with potential applications in materials science and pharmacology (Guerrero et al., 2014).
Structural Analysis and Crystallography
The structural analysis of azepine derivatives has been a subject of research in crystallography. Studies on compounds like 10,11-Dihydrocarbamazepine-acetic acid have provided insights into hydrogen bonding and molecular arrangements in solid states. This kind of research is vital for understanding the physical properties of these compounds and their potential applications in various fields (Johnston et al., 2006).
Functionalization and Polymer Synthesis
Azepine derivatives are utilized in the functionalization of organic molecules and the synthesis of polymers. For instance, studies have shown the ability of hexahydro-2H-azepin-2-ones to form polymers similar to nylon 6, which can be modified through the nature and position of the lactam substituent. This research highlights the utility of azepine derivatives in creating new materials with tailored properties (Overberger et al., 1972).
Catalysis and Organic Reactions
Research into azepine derivatives has also focused on their use in catalysis and organic reactions. For example, the development of carbocation-initiated cascade reactions using azepine derivatives has been explored. These studies are significant for advancing synthetic methodologies in organic chemistry, leading to the efficient production of complex molecules (Li et al., 2018).
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1H-Azepine-1-carbodithioic acid, hexahydro-, compd. with hexahydro-1H-azepine (1:1) involves the reaction between hexahydro-1H-azepine and carbon disulfide in the presence of sodium hydroxide to form 1H-Azepine-1-carbodithioic acid, hexahydro-. The resulting product is then reacted with hexahydro-1H-azepine to form the final compound.", "Starting Materials": [ "Hexahydro-1H-azepine", "Carbon disulfide", "Sodium hydroxide" ], "Reaction": [ "Step 1: Hexahydro-1H-azepine is reacted with carbon disulfide in the presence of sodium hydroxide to form 1H-Azepine-1-carbodithioic acid, hexahydro-.", "Step 2: The resulting product from step 1 is then reacted with hexahydro-1H-azepine in a 1:1 ratio to form the final compound." ] } | |
CAS No. |
2608-11-9 |
Molecular Formula |
C13H26N2S2 |
Molecular Weight |
274.5 g/mol |
IUPAC Name |
azepane-1-carbodithioate;azepan-1-ium |
InChI |
InChI=1S/C7H13NS2.C6H13N/c9-7(10)8-5-3-1-2-4-6-8;1-2-4-6-7-5-3-1/h1-6H2,(H,9,10);7H,1-6H2 |
InChI Key |
CIPHOUPBLAOEKY-UHFFFAOYSA-N |
SMILES |
C1CCCNCC1.C1CCCN(CC1)C(=S)S |
Canonical SMILES |
C1CCC[NH2+]CC1.C1CCCN(CC1)C(=S)[S-] |
2608-11-9 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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